MFCD03619143

Description

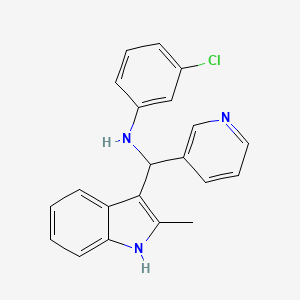

MFCD03619143 is a heterocyclic compound whose structural and functional characteristics align with pyrrolo-triazine and indole derivatives, as inferred from analogous compounds in the provided evidence. Such compounds are typically utilized in pharmaceutical and agrochemical research due to their bioactivity and synthetic versatility.

Properties

IUPAC Name |

3-chloro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3/c1-14-20(18-9-2-3-10-19(18)24-14)21(15-6-5-11-23-13-15)25-17-8-4-7-16(22)12-17/h2-13,21,24-25H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMSBUOCGOXFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03619143 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:

Step 1: Initial reaction involving [specific reagents and conditions].

Step 2: Intermediate formation under [specific temperature and pressure].

Step 3: Final product formation through [specific catalytic process].

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This typically involves:

Large-scale reactors: To handle the volume of reactants.

Continuous flow processes: For efficient and consistent production.

Purification techniques: Such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD03619143 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form [specific products].

Reduction: Reduced by [specific reducing agents] to yield [specific products].

Substitution: Participates in substitution reactions with [specific reagents].

Common Reagents and Conditions

The reactions involving this compound typically require:

Oxidizing agents: Such as [specific oxidizing agent].

Reducing agents: Such as [specific reducing agent].

Catalysts: To facilitate the reaction under [specific conditions].

Major Products

The major products formed from these reactions include [specific products], which are of interest due to their [specific properties or applications].

Scientific Research Applications

MFCD03619143 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in [specific chemical reactions].

Biology: Studied for its effects on [specific biological processes].

Medicine: Potential therapeutic applications in [specific medical conditions].

Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism by which MFCD03619143 exerts its effects involves:

Molecular Targets: Interacts with [specific molecular targets].

Pathways: Influences [specific biochemical pathways], leading to [specific effects].

Comparison with Similar Compounds

Selection of Comparable Compounds

Based on evidence, three compounds with structural and functional similarities to MFCD03619143 were selected for comparison:

CAS 918538-05-3 (C₆H₃Cl₂N₃): A pyrrolo[1,2-f][1,2,4]triazine derivative with dual chlorine substituents .

CAS 1533-03-5 (C₁₀H₉F₃O): A trifluoromethyl-substituted ketone with aromatic and carbonyl functionalities .

CAS 57335-86-1 (C₁₀H₈ClNO): A chloro-methyl indole derivative featuring a nitrogen-oxygen heterocycle .

Structural and Functional Comparison

Key Structural Differences:

- Backbone Heterogeneity :

- Substituent Effects :

Physicochemical Properties Analysis

Table 1: Comparative Physicochemical Properties

- Molecular Weight Impact : Higher molecular weight in CAS 1533-03-5 correlates with reduced aqueous solubility compared to CAS 918538-05-3 .

- TPSA and Bioavailability : CAS 918538-05-3’s higher topological polar surface area (41.5 Ų) suggests lower blood-brain barrier (BBB) permeability relative to CAS 1533-03-5 (17.1 Ų) .

Discussion of Comparative Findings

- Structural Trade-offs : Chlorine substituents improve reactivity but increase toxicity, while trifluoromethyl groups balance stability and safety .

- Molecular Weight vs. Solubility : Lower molecular weight compounds (e.g., CAS 918538-05-3) are preferable for aqueous applications, whereas heavier analogs (e.g., CAS 57335-86-1) suit lipid-rich environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.